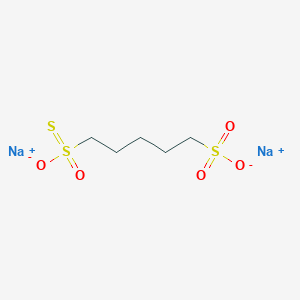
2,2',2''-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethene and acetic acid groups
Preparation Methods
The synthesis of 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid typically involves multiple steps. One common method includes the reaction of benzene-1,3,5-triyltris(ethene-2,1-diyl) with benzene-4,1-diyl groups under specific conditions. The reaction is often carried out in anhydrous methanol with the addition of a catalyst such as tin tetrachloride, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethene groups to ethane, altering the compound’s properties.
Scientific Research Applications
2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Mechanism of Action
The mechanism by which 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds, 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid stands out due to its unique combination of benzene rings and ethene linkages. Similar compounds include:
1,3,5-Tris(2-thienyl)benzene: Contains thiophene rings instead of benzene, leading to different electronic properties.
4,4’,4’'-((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid: Features ethyne linkages, which alter its reactivity and stability.
This detailed overview highlights the significance and versatility of 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid in various scientific domains
Properties
Molecular Formula |
C36H30O6 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[4-[(E)-2-[3,5-bis[(E)-2-[4-(carboxymethyl)phenyl]ethenyl]phenyl]ethenyl]phenyl]acetic acid |
InChI |
InChI=1S/C36H30O6/c37-34(38)22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(13-4-26)23-35(39)40)21-33(20-31)18-9-27-5-14-30(15-6-27)24-36(41)42/h1-21H,22-24H2,(H,37,38)(H,39,40)(H,41,42)/b16-7+,17-8+,18-9+ |
InChI Key |
PRQKNARLJGWJRQ-HNBPBLOQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)O)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)CC(=O)O)/C=C/C4=CC=C(C=C4)CC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)CC(=O)O)C=CC4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357866.png)
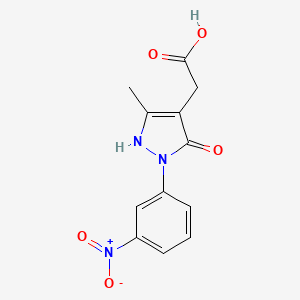

![N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B13357895.png)
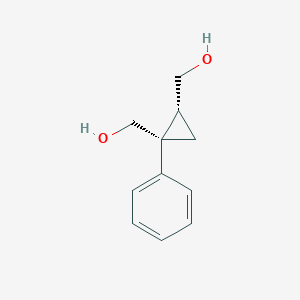
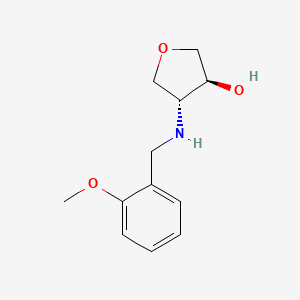
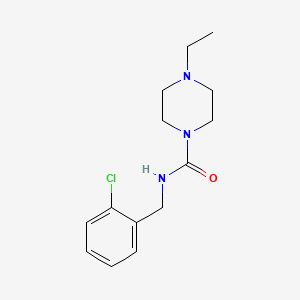
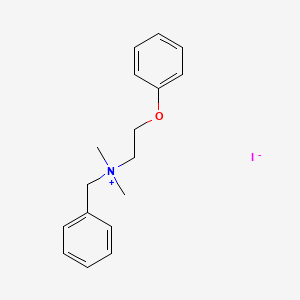
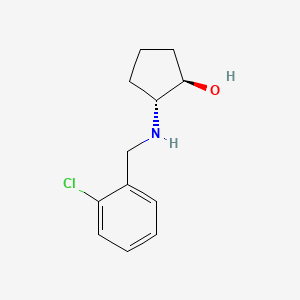

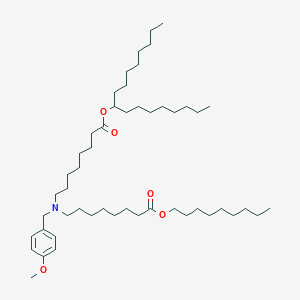
![(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol](/img/structure/B13357939.png)
![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)
